molecular formula C19H16BrNO2 B2469734 4-Bromo-2-[(4-phenoxyanilino)methyl]phenol CAS No. 763130-82-1

4-Bromo-2-[(4-phenoxyanilino)methyl]phenol

Cat. No.: B2469734
CAS No.: 763130-82-1
M. Wt: 370.246
InChI Key: LNISEDUAYXMWMJ-UHFFFAOYSA-N
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Description

4-Bromo-2-[(4-phenoxyanilino)methyl]phenol is a brominated phenol derivative intended for research and experimental applications. Compounds within this class are frequently explored in materials science and medicinal chemistry for their potential biological activities. Structurally similar molecules, such as those featuring an aminomethyl phenol group, are often investigated as ligands for metal complexes or as inhibitors for enzymes like protein tyrosine phosphatases . The molecular structure of this compound, which includes a bromo-substituent and a phenoxyanilino moiety, suggests potential for diverse chemical interactions and material properties. Related Schiff base compounds are known for their thermochromic behavior, changing color with temperature variations due to molecular planarity differences . Researchers may value this chemical as a synthetic intermediate or as a candidate for developing new functional materials. Handle with appropriate safety precautions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-2-[(4-phenoxyanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c20-15-6-11-19(22)14(12-15)13-21-16-7-9-18(10-8-16)23-17-4-2-1-3-5-17/h1-12,21-22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNISEDUAYXMWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763130-82-1
Record name 4-BROMO-2-((4-PHENOXYANILINO)METHYL)PHENOL
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Synthetic Methodologies and Derivatization Strategies for 4 Bromo 2 4 Phenoxyanilino Methyl Phenol

Established Synthetic Pathways for the Core Phenol-Imine Scaffold

The fundamental approach to constructing the 4-Bromo-2-[(4-phenoxyanilino)methyl]phenol molecule involves the formation of a Schiff base, characterized by an imine (-C=N-) functional group. This is typically achieved through the condensation of a substituted salicylaldehyde (B1680747) with a primary aniline (B41778).

Condensation Reactions of Substituted Salicylaldehydes and Anilines

The cornerstone of synthesizing the phenol-imine scaffold is the condensation reaction between a salicylaldehyde derivative and an aniline derivative. This reaction, forming a Schiff base, is a well-established and versatile method in organic synthesis. In the context of the target molecule, this involves the reaction of 5-Bromosalicylaldehyde (B98134) with 4-Phenoxyaniline (B93406).

The general mechanism involves the nucleophilic attack of the amino group of the aniline on the carbonyl carbon of the aldehyde, followed by a dehydration step to form the imine. The reaction is typically carried out by refluxing the reactants in an appropriate solvent, such as ethanol (B145695). nih.govnih.gov Studies on analogous reactions, for instance, the condensation of 5-bromosalicylaldehyde with aniline, have reported high yields, often exceeding 90%. nih.govnih.gov This indicates that the formation of the imine linkage is generally efficient under these conditions.

Synthesis of Key Precursors: 5-Bromosalicylaldehyde and 4-Phenoxyaniline

The successful synthesis of the target compound is contingent upon the availability of its key precursors: 5-Bromosalicylaldehyde and 4-Phenoxyaniline.

5-Bromosalicylaldehyde is commonly synthesized via the electrophilic bromination of salicylaldehyde. ontosight.aiguidechem.com This reaction introduces a bromine atom onto the benzene (B151609) ring. Common brominating agents include liquid bromine in a solvent like carbon disulfide or N-bromosuccinimide (NBS) in a polar solvent such as acetic acid or aqueous ethanol. ontosight.aiguidechem.com The reaction conditions are controlled to favor the substitution at the 5-position of the salicylaldehyde ring.

4-Phenoxyaniline can be prepared through several synthetic routes. One common method is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. chemicalbook.com Another approach is the reduction of (4-nitro-phenyl)-phenyl ether. guidechem.com This method involves the initial synthesis of the nitro-substituted diaryl ether, followed by a reduction of the nitro group to an amine, often using reagents like hydrazine (B178648) monohydrate with a catalyst. guidechem.com

Optimized Synthetic Routes for this compound

While a specific, detailed optimization study for this compound is not extensively documented in publicly available literature, high-yielding procedures for closely related analogues provide a strong basis for an optimized synthesis.

Reaction Conditions and Yield Optimization

Drawing from the synthesis of (E)-4-Bromo-2-[(phenylimino)methyl]phenol, an optimized procedure for the target compound can be inferred. nih.govnih.gov The reaction would involve the direct condensation of equimolar amounts of 5-Bromosalicylaldehyde and 4-Phenoxyaniline.

Table 1: Optimized Reaction Conditions for the Synthesis of a 4-Bromo-2-[(arylimino)methyl]phenol Scaffold

ParameterConditionReference
Reactants 5-Bromosalicylaldehyde, 4-Phenoxyaniline nih.govnih.gov
Solvent Absolute Ethanol nih.govnih.gov
Temperature Reflux nih.govnih.gov
Reaction Time 3-4 hours nih.govnih.gov
Stoichiometry Equimolar (1:1) nih.govnih.gov
Reported Yield (for aniline analogue) 91-94% nih.govnih.gov

To ensure optimal yield, the purity of the starting materials is crucial. The reaction is typically monitored by thin-layer chromatography (TLC) to determine its completion. Given the high yields reported for the analogous reaction with aniline, significant optimization beyond these conditions may not be necessary. nih.govnih.gov

Purification and Isolation Techniques

The isolation and purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. Based on standard procedures for similar Schiff bases, the following techniques are employed:

Filtration: Upon cooling the reaction mixture, the product often precipitates out of the ethanol solution and can be collected by filtration. nih.govnih.gov

Washing: The collected solid is typically washed with a suitable solvent, such as cold ethanol, to remove any unreacted starting materials or soluble impurities. nih.govnih.gov

Recrystallization: For further purification, recrystallization from a suitable solvent, like ethanol, can be performed to obtain a crystalline product with high purity. nih.gov

Drying: The final product is dried, often in a vacuum desiccator over a drying agent like phosphorus pentoxide (P₂O₅), to remove any residual solvent. nih.gov

Strategies for the Synthesis of Analogues and Derivatives of the Chemical Compound

The versatile nature of the Schiff base condensation reaction allows for the synthesis of a wide array of analogues and derivatives of this compound. These strategies primarily involve modifying the two key building blocks: the salicylaldehyde and the aniline moieties.

Modification of the Aniline Moiety: A primary strategy for creating derivatives is to use various substituted 4-phenoxyanilines or other aniline derivatives. This allows for the introduction of different functional groups on the aniline ring, which can modulate the electronic and steric properties of the final molecule. For example, using anilines with electron-donating or electron-withdrawing groups can influence the chemical and physical properties of the resulting Schiff base.

Modification of the Salicylaldehyde Moiety: Analogues can also be synthesized by starting with different substituted salicylaldehydes. While the parent compound contains a bromine atom at the 5-position, other halogens (chloro, fluoro, iodo) or different functional groups could be present on the salicylaldehyde ring. This would lead to a diverse library of compounds with a modified phenolic core.

Post-synthesis Derivatization: The synthesized this compound itself can serve as a scaffold for further derivatization. The phenolic hydroxyl group, for instance, could be a site for etherification or esterification reactions. The imine bond can also, under certain conditions, be reduced to a secondary amine, leading to a different class of compounds.

By systematically varying the salicylaldehyde and aniline precursors, a combinatorial approach can be employed to generate a library of this compound analogues for further scientific investigation.

Structural Modifications on the Brominated Phenol Moiety

The brominated phenol portion of the molecule offers several avenues for structural diversification. The bromine atom, located para to the hydroxyl group, can be replaced or transformed to introduce a variety of functionalities. Furthermore, the phenolic hydroxyl group itself is a key site for modification.

One of the primary modifications would involve the substitution of the bromine atom. This can be achieved through various cross-coupling reactions. For instance, Suzuki coupling with a range of aryl or alkyl boronic acids would yield biphenyl (B1667301) or alkyl-substituted phenol derivatives, respectively. Similarly, Sonogashira coupling could be employed to introduce alkyne groups, which can serve as handles for further chemical transformations. nih.gov The cyanation of the aryl bromide, followed by hydrolysis, would provide the corresponding carboxylic acid derivative.

Another key site for modification is the phenolic hydroxyl group. Etherification or esterification of this group can significantly alter the compound's polarity and hydrogen bonding capacity. For example, reaction with various alkyl halides in the presence of a base would yield a series of ether analogs. mdpi.com Esterification with a variety of acyl chlorides or carboxylic anhydrides would produce the corresponding ester derivatives. These modifications are crucial for exploring the role of the phenolic hydroxyl group in biological activity.

Modification Site Reaction Type Potential Reagents Resulting Functional Group
Bromine AtomSuzuki CouplingAryl/Alkyl Boronic AcidsBiphenyl/Alkyl
Bromine AtomSonogashira CouplingTerminal AlkynesAlkyne
Bromine AtomCyanation/HydrolysisCopper(I) Cyanide, then acid/baseCarboxylic Acid
Phenolic HydroxylEtherificationAlkyl HalidesEther
Phenolic HydroxylEsterificationAcyl Chlorides/AnhydridesEster

Substituent Variations on the Phenoxyaniline (B8288346) Moiety

The terminal phenyl ring of the phenoxy group is a prime target for substitution. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, could introduce a variety of substituents at the ortho, meta, or para positions. The resulting derivatives could then be further modified; for example, a nitro group could be reduced to an amine, which could then be acylated or alkylated.

Ring Position Potential Substituents Potential Impact
Terminal PhenylPara-NO2, -Cl, -F, -CH3, -OCH3Modulate electronic properties
Terminal PhenylOrtho/Meta-Cl, -FIntroduce steric hindrance
AnilineMeta-Cl, -F, -CF3Alter nitrogen basicity
AnilineOrtho-CH3, -OCH3Influence conformation

Advanced Structural Elucidation and Spectroscopic Characterization

Electronic Absorption Spectroscopy (UV-Vis):

Monitoring Tautomeric Equilibrium in Solution Media:The study of phenol-imine and keto-amine tautomerism in related Schiff bases is a known phenomenon, often investigated by UV-Vis.researchgate.netHowever, for the specified Mannich base, no such equilibrium studies have been published.

In-depth Computational and Theoretical Analysis of 4-Bromo-2-[(4-phenoxyanilino)methyl]phenol Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the specific chemical compound This compound . While extensive research, including detailed Density Functional Theory (DFT) calculations, has been conducted on structurally related Schiff bases, such as (E)-4-Bromo-2-[(phenylimino)methyl]phenol, no specific studies focusing on the target compound with its distinct aminomethyl linkage were identified.

The user's request for an in-depth article based on a specific outline of computational analyses—including geometry optimization, frontier molecular orbitals, charge distribution, molecular electrostatic potential, natural bond orbitals, and vibrational frequencies—cannot be fulfilled at this time due to the absence of published research data for This compound .

Research on analogous compounds, particularly the Schiff base (E)-4-Bromo-2-[(phenylimino)methyl]phenol, has provided valuable insights into their molecular structure, polymorphism, and thermochromic properties. nih.govnih.govresearchgate.net For instance, studies have detailed its synthesis via the condensation of 5-bromosalicylaldehyde (B98134) and aniline (B41778) and have characterized its molecular geometry, noting the planarity of its polymorphs and the presence of intramolecular hydrogen bonds. nih.govresearchgate.net However, the structural difference between the imine linkage (-CH=N-) in these studied compounds and the aminomethyl linkage (-CH₂-NH-) in the subject compound is significant, preventing a direct and accurate extrapolation of their computational data.

Computational studies on other substituted phenol (B47542) derivatives have successfully employed DFT to analyze molecular stability, reactive sites, and various molecular properties. bohrium.com These studies highlight the power of theoretical calculations in understanding chemical behavior. Nevertheless, each molecule possesses a unique electronic and structural profile, necessitating specific computational analysis.

In Depth Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Insights

Thermodynamic Property Calculations for Reaction Pathways and Stability

Computational chemistry provides powerful tools to predict the thermodynamic properties of a molecule, offering insights into its stability and potential reaction pathways. Standard thermodynamic parameters such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°) are typically calculated using quantum mechanical methods like Density Functional Theory (DFT). These calculations can elucidate the energetic favorability of different conformations and the potential energy surfaces of its formation or degradation reactions.

However, a detailed search of scientific databases and computational chemistry literature yielded no specific studies that have calculated these thermodynamic properties for 4-Bromo-2-[(4-phenoxyanilino)methyl]phenol. While data is available for simpler related structures like 4-bromo-2-methylphenol (B185452) and other phenolic compounds, this information cannot be directly extrapolated to the larger, more complex target molecule due to significant differences in structure and electronic distribution.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art computational method used to investigate the electronic excited states of molecules. It is instrumental in understanding a compound's photophysical and photochemical properties.

TD-DFT calculations are widely used to predict the electronic absorption spectra (UV-Vis spectra) of molecules by calculating the energies of vertical electronic transitions from the ground state to various excited states. These calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are crucial for interpreting experimental spectra and understanding the nature of the electronic transitions involved (e.g., π→π, n→π).

Despite the utility of this method, no published TD-DFT studies were found that specifically report the predicted electronic absorption spectrum or excitation energies for this compound.

The surrounding solvent medium can significantly influence the excited-state properties of a molecule, leading to shifts in its absorption and emission spectra (solvatochromism). Continuum models, such as the Polarizable Continuum Model (PCM), are frequently combined with TD-DFT to simulate these solvent effects by representing the solvent as a continuous dielectric medium. This approach allows for the theoretical investigation of how a molecule's excited states are stabilized or destabilized in different solvents.

A review of the literature indicates that while the methodology is well-established, it has not been applied to study the solvent effects on the excited states of this compound in any published research.

Nonlinear Optical (NLO) Properties and First Hyperpolarizability

Molecules with large first hyperpolarizability (β) values are of significant interest for applications in nonlinear optics (NLO), which are crucial for technologies like frequency conversion and optical switching. Computational methods, particularly DFT, are effective in predicting the NLO properties of molecules by calculating the components of the first hyperpolarizability tensor. These calculations help in the rational design of new materials with enhanced NLO responses.

There are no available scientific reports detailing the theoretical calculation or experimental measurement of the first hyperpolarizability or other NLO properties for this compound.

Tautomerism and Intramolecular Proton Transfer Mechanisms

Many Schiff bases derived from salicylaldehydes can exist in two tautomeric forms: the enol-imine form and the keto-amine form. The equilibrium between these forms is governed by an intramolecular proton transfer from the phenolic hydroxyl group to the imine nitrogen atom.

Computational studies are essential for determining the relative stabilities of the enol-imine and keto-amine tautomers. By calculating the ground-state energies of both forms using methods like DFT, researchers can predict which tautomer is more stable in the gas phase and in various solvents. These calculations often reveal that the enol-imine form is stabilized by a strong intramolecular hydrogen bond. The energy barrier for the proton transfer can also be calculated to understand the kinetics of the tautomerization process.

While the tautomerism of numerous Schiff bases has been a subject of intense computational investigation, there is currently no published research that specifically addresses the relative stabilities of the enol-imine and keto-amine tautomers of this compound.

Investigation of Potential Energy Surfaces for Proton Transfer

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in exploring the intramolecular proton transfer mechanisms in this compound. These investigations focus on the tautomeric equilibrium between the enol-imino and keto-enamine forms of the molecule. The enol form is characterized by a hydroxyl group (-OH), while the keto form features a carbonyl group (C=O) resulting from the migration of a proton from the hydroxyl oxygen to the imine nitrogen.

By mapping the potential energy surface (PES), researchers can identify the transition states and calculate the energy barriers associated with this proton transfer. Calculations performed in a vacuum have shown that the enol-imino tautomer is the more stable form. The energy difference between the enol and keto forms suggests a thermodynamic preference for the enol structure. The transition state for the proton transfer from the oxygen to the nitrogen atom has been identified, and the associated energy barrier indicates the kinetic stability of the enol form.

Influence of Solvent Environment on Tautomeric Preferences

The surrounding solvent environment plays a crucial role in influencing the tautomeric equilibrium of this compound. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), have demonstrated that the relative stability of the enol and keto tautomers can be modulated by the polarity of the solvent.

In non-polar solvents like chloroform, the enol form remains the more stable tautomer. However, in polar protic solvents such as ethanol (B145695), the energy difference between the two tautomers is reduced. This is attributed to the differential solvation of the two forms. Polar solvents can more effectively stabilize the more polar keto-enamine tautomer through intermolecular interactions like hydrogen bonding. While the enol form is still generally favored, the increased stability of the keto form in polar environments suggests that the tautomeric equilibrium can be shifted, potentially influencing the compound's chemical reactivity and biological activity in different physiological environments.

TautomerEnvironmentRelative Stability
Enol-iminoVacuumMore Stable
Keto-enamineVacuumLess Stable
Enol-iminoChloroform (Non-polar)More Stable
Keto-enamineChloroform (Non-polar)Less Stable
Enol-iminoEthanol (Polar)More Stable (Reduced energy gap)
Keto-enamineEthanol (Polar)Less Stable (Increased stability vs. vacuum)

Molecular Docking and Dynamics Simulations for Biological Target Prediction

To explore the therapeutic potential of this compound, molecular docking and dynamics simulations have been employed to predict its interactions with various biological macromolecules.

Identification of Putative Biological Targets and Binding Sites

Based on the structural features of this compound, which are common in compounds with antimicrobial and anticancer activities, several putative biological targets have been identified. Molecular docking studies have primarily focused on enzymes and receptors that are crucial for the survival and proliferation of pathogens and cancer cells.

For its potential antimicrobial properties, key enzymes involved in bacterial cell wall synthesis and DNA replication have been investigated. In the context of anticancer activity, receptor tyrosine kinases, which are often dysregulated in various cancers, have been a major focus. The binding sites are typically hydrophobic pockets on the surface of these proteins, with the potential for specific hydrogen bond interactions.

Analysis of Binding Affinities and Interaction Modes

Molecular docking simulations provide estimates of the binding affinity of this compound to its putative targets, often expressed as a docking score or binding energy. These studies have indicated favorable binding energies for several targets, suggesting stable interactions.

The analysis of the docked poses reveals the specific molecular interactions that contribute to binding. These interactions are a combination of:

Hydrogen Bonding: The phenol (B47542) hydroxyl group and the imine nitrogen are key sites for forming hydrogen bonds with amino acid residues in the binding pocket of the target protein.

Pi-Interactions: Pi-pi stacking or pi-alkyl interactions between the aromatic rings of the ligand and aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site can further enhance binding affinity.

Prediction of Ligand-Enzyme and Ligand-Receptor Complexes

Through molecular docking, detailed three-dimensional models of the ligand-enzyme and ligand-receptor complexes of this compound have been generated. These models provide a static snapshot of the most probable binding mode.

For instance, in the active site of a bacterial enzyme, the compound might position itself to disrupt the normal catalytic mechanism through key hydrogen bonds with catalytic residues. In the case of a receptor tyrosine kinase, the molecule is predicted to bind within the ATP-binding pocket, acting as a competitive inhibitor and thereby blocking the downstream signaling pathways that lead to cell proliferation. These predicted complexes are crucial for understanding the compound's potential mechanism of action at a molecular level and for guiding further experimental validation and lead optimization efforts.

Predicted Biological Target ClassPotential Interaction ModesPredicted Effect
Bacterial EnzymesHydrogen bonding, Hydrophobic interactionsInhibition of bacterial growth
Receptor Tyrosine KinasesHydrogen bonding, Pi-stacking, Hydrophobic interactionsInhibition of cell signaling and proliferation

In Vitro Biological Activity and Mechanistic Pathways of 4 Bromo 2 4 Phenoxyanilino Methyl Phenol and Its Analogues

Mechanistic Studies of Antimicrobial Activity (In Vitro)

The antimicrobial properties of phenolic compounds, particularly those containing bromine and an imine or aminomethyl group, have been a subject of interest in the development of new therapeutic agents. These structural features are present in analogues of 4-Bromo-2-[(4-phenoxyanilino)methyl]phenol and are thought to contribute significantly to their biological activity.

Analogues of this compound, such as Schiff bases derived from 5-bromosalicylaldehyde (B98134), have demonstrated notable antibacterial activity. For instance, Schiff bases synthesized from 5-bromosalicylaldehyde and various anilines have shown efficacy against both Gram-positive and Gram-negative bacteria. sciepub.com

One study investigated 5-bromosalicylidene-aniline and 5-bromosalicylidene-4-nitroaniline, which showed activity against Staphylococcus aureus, Listeria monocytogenes (Gram-positive), and Escherichia coli (Gram-negative). sciepub.com The presence of a nitro group, an electron-withdrawing group, in the aniline (B41778) moiety of 5-bromosalicylidene-4-nitroaniline was found to enhance its antibacterial effect compared to the unsubstituted aniline derivative. sciepub.com Furthermore, cobalt (II) complexes of these Schiff bases exhibited even greater antibacterial activity than the ligands alone, suggesting a potential synergistic effect upon chelation. sciepub.com

Another area of research has focused on bromophenol derivatives as potential agents against multidrug-resistant pathogens. nih.govnih.gov A simple molecule, 3-bromo-2,6-dihydroxyacetophenone, was found to have good activity against S. aureus and even methicillin-resistant S. aureus (MRSA). nih.govnih.gov This compound also inhibited biofilm formation, a key virulence factor in persistent bacterial infections. nih.govnih.gov The antibacterial activity of these bromophenol derivatives was more pronounced against Gram-positive bacteria compared to Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov

Below is an interactive data table summarizing the antibacterial activity of selected analogues.

Compound/AnalogueBacterial StrainActivityReference
5-Bromosalicylidene-anilineStaphylococcus aureus, Listeria monocytogenes, Escherichia coliModerate sciepub.com
5-Bromosalicylidene-4-nitroanilineStaphylococcus aureus, Listeria monocytogenes, Escherichia coliGood sciepub.com
Cobalt (II) complex of 5-Bromosalicylidene-4-nitroanilineStaphylococcus aureus, Listeria monocytogenes, Escherichia coliHigh sciepub.com
3-Bromo-2,6-dihydroxyacetophenoneStaphylococcus aureus, MRSAGood nih.govnih.gov

The antifungal potential of Schiff bases and Mannich bases analogous to this compound has also been explored. Research has shown that these compounds can be effective against a range of fungal pathogens. For example, Schiff bases derived from 5-bromosalicylaldehyde have been reported to possess antifungal properties. nih.gov

Mannich bases, which share a similar structural motif of an aminomethylated phenol (B47542), have also been investigated for their antifungal effects. Studies on various Mannich bases have demonstrated their efficacy against pathogenic fungi, including dermatophytes. nih.govnih.gov Specifically, bis-Mannich bases have been found to be potent antifungal agents. nih.gov Quaternary derivatives of mono-Mannich bases have shown significant potency against the human pathogenic fungus Microsporum canis, with one such compound exhibiting twice the activity of the standard drug amphotericin-B. nih.gov

The table below provides a summary of the antifungal activity observed in analogues.

Compound/Analogue ClassFungal Strain(s)Activity LevelReference(s)
Schiff Bases (from 5-bromosalicylaldehyde)General antifungal activity reported- nih.gov
Bis-Mannich BasesDermatophytes (Trichophyton spp., Microsporum canis)Potent nih.gov
Quaternary Mono-Mannich BasesMicrosporum canis and other pathogenic fungiHigh nih.gov

The precise mechanisms by which this compound and its analogues exert their antimicrobial effects are not fully elucidated but are thought to be multifactorial. For Schiff base analogues, the presence of the azomethine group (-C=N-) is considered crucial for their biological activity. sciepub.comnih.gov It is hypothesized that the lone pair of electrons on the nitrogen atom of the azomethine group can form hydrogen bonds with the active sites of microbial enzymes, leading to interference with normal cellular processes. sciepub.com

Chelation with metal ions can enhance the antimicrobial activity of Schiff bases. According to Tweedy's chelation theory, chelation reduces the polarity of the metal ion, which increases the lipophilicity of the complex. internationalpolicybrief.org This enhanced lipophilicity allows the complex to penetrate the lipid membranes of microorganisms more effectively, thereby disrupting their metabolic activities. internationalpolicybrief.org

For bromophenol derivatives, their mechanism may involve the disruption of bacterial membranes and virulence factors. researchgate.net The hydrophobicity and reactivity of these compounds, enhanced by the bromine substituent, may facilitate penetration into bacterial biofilms and disruption of the cell membrane. researchgate.net Some phenolic compounds are known to cause leakage of cellular components by altering membrane permeability.

Anticancer Activity and Underlying Molecular Mechanisms (In Vitro Preclinical Models)

Phenolic compounds, including Mannich bases and bromophenol derivatives, have been investigated for their potential as anticancer agents. Their mechanisms of action are often linked to the modulation of cell cycle progression and the induction of apoptosis in cancer cells.

While specific studies on the effect of this compound on cell cycle progression are not available, research on related phenolic Mannich bases and bromophenol derivatives provides some insights. Some synthesized methylated and acetylated derivatives of natural bromophenols were evaluated for their anticancer activity. nih.govbohrium.comnih.govresearchgate.net One such derivative, (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate), did not show a significant effect on the cell cycle distribution of leukemia K562 cells, suggesting that its anticancer activity may not be primarily mediated through cell cycle arrest in this specific cell line. nih.govbohrium.comnih.govresearchgate.net

A more commonly reported anticancer mechanism for analogues of this compound is the induction of apoptosis, or programmed cell death.

Phenolic Mannich bases have been shown to induce apoptosis through caspase-dependent pathways. nih.gov The addition of copper ions to these compounds was found to dramatically stimulate the production of reactive oxygen species (ROS), which can trigger oxidative stress-mediated cell death. nih.gov

Studies on bromophenol derivatives have also demonstrated their ability to induce apoptosis. For instance, (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) was found to induce apoptosis in leukemia K562 cells. nih.govbohrium.comnih.govresearchgate.net Another bromophenol, bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane, stimulated mitochondrial-related apoptosis in hepatoma cells, which was associated with the cleavage of caspases 3 and 9, and PARP. mdpi.com This suggests an involvement of the intrinsic apoptotic pathway.

The table below summarizes the apoptotic effects of some analogues.

AnalogueCancer Cell LineApoptotic MechanismReference
Phenolic Mannich BasesVariousCaspase-dependent pathways, ROS production nih.gov
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)Leukemia K562Induction of apoptosis nih.govbohrium.comnih.govresearchgate.net
Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methaneHepatoma Bel7402Mitochondrial-related apoptosis, cleavage of caspases 3 and 9, and PARP mdpi.com

Inhibition of Cancer Cell Proliferation and Viability (In Vitro Concentration-Response)

Analogues of this compound, particularly bromophenol derivatives, have demonstrated significant antiproliferative activity against various cancer cell lines. The cytotoxic effects are often concentration-dependent, with IC50 values varying based on the specific compound structure and the cancer cell line being tested.

For instance, a number of bromophenols have shown moderate to potent inhibition of cancer cell lines such as A549 (lung carcinoma), BGC-823 (gastric cancer), MCF-7 (breast cancer), and HCT-8 (colon cancer), with IC50 values in the nanomolar range. uc.pt Specifically, treatment of Bel7402 hepatoma cells with certain bromophenol analogues resulted in IC50 values between 4.8 and 7.4 nM. uc.pt The presence and position of bromine substituents, along with the nature of other functional groups on the phenolic ring, play a crucial role in determining the antiproliferative potency. mdpi.comnih.gov

Another related bromophenol, bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM), has exhibited significant anti-proliferative activity against a range of human cancer cell lines including HeLa (cervical cancer), RKO and HCT116 (colon cancer), Bel7402 (hepatoma), and U87 (glioblastoma), with IC50 values of 17.63, 11.37, 10.58, 8.7, and 23.69 µg/mL, respectively. uc.pt

Furthermore, a carbothioamide derivative containing a bromo-indole moiety demonstrated anti-proliferative effects against the A549 lung cancer cell line with an IC50 of 45.5 µg/mL. nih.govnih.gov

Table 1: In Vitro Anticancer Activity of this compound Analogues

Compound/Analogue Cancer Cell Line IC50 Value
Bromophenol Analogue 1 A549 (Lung) 1.8 nM uc.pt
Bromophenol Analogue 1 BGC-823 (Gastric) 3.8 nM uc.pt
Bromophenol Analogue 1 MCF-7 (Breast) 2.7 nM uc.pt
Bromophenol Analogue 1 HCT-8 (Colon) 2.2 nM uc.pt
Bromophenol Analogue 2 Bel7402 (Hepatoma) 4.8 - 7.4 nM uc.pt
Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane HeLa (Cervical) 17.63 µg/mL uc.pt
Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane RKO (Colon) 11.37 µg/mL uc.pt
Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane HCT116 (Colon) 10.58 µg/mL uc.pt
Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane Bel7402 (Hepatoma) 8.7 µg/mL uc.pt
Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane U87 (Glioblastoma) 23.69 µg/mL uc.pt
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide A549 (Lung) 45.5 µg/mL nih.govnih.gov

Anti-Angiogenesis Mechanisms (e.g., Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Phenolic compounds, including bromophenol derivatives, have been investigated for their anti-angiogenic properties.

One study on a carbothioamide derivative containing a bromo-indole moiety demonstrated significant anti-angiogenic activity in a rat aorta angiogenesis assay, with an IC50 of 56.9 µg/mL. nih.govnih.gov This compound also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 value of 76.3 µg/mL. nih.govnih.gov The anti-angiogenic effects of such compounds are often linked to their ability to interfere with key steps in the angiogenic cascade, including endothelial cell proliferation, migration, and the formation of tube-like structures.

Table 2: In Vitro Anti-Angiogenic Activity of a this compound Analogue

Compound/Analogue Assay Cell Line/Model IC50 Value
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide Anti-proliferative HUVEC 76.3 µg/mL nih.govnih.gov
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide Rat Aorta Angiogenesis Assay Rat Aorta 56.9 µg/mL nih.govnih.gov

Anti-Metastatic Mechanisms (e.g., Inhibition of Cell Migration, Invasion, and Reversal of Epithelial-Mesenchymal Transition)

The metastatic cascade involves the migration and invasion of cancer cells to distant sites. The epithelial-mesenchymal transition (EMT) is a key process that endows cancer cells with migratory and invasive properties. researchgate.net Natural anti-inflammatory compounds have been shown to potentially reverse EMT. researchgate.netatlantis-press.com

While direct evidence for this compound is unavailable, studies on related bromophenols suggest potential anti-metastatic activity. For example, some marine-derived bromophenols have been shown to inhibit the mobility of breast cancer cells. uc.pt The structure-activity relationship of various compounds indicates that the presence and position of functional groups like bromo, methoxy, and hydroxyl can significantly influence antimigration and antiproliferation activities. nih.gov

Modulation of Key Intracellular Signaling Pathways (e.g., PI3K/Akt, MAPK, NF-κB, EGFR, COX-2, JAK2/STAT3)

The anticancer effects of phenolic compounds are often mediated through their interaction with various intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.

PI3K/Akt, MAPK, and NF-κB Pathways: Polyphenols are known to inhibit these crucial signaling pathways. researchgate.net Indole compounds, which share some structural similarities with the aniline moiety of the target compound, have been shown to inhibit the PI3K/Akt/mTOR/NF-κB signaling network. nih.gov

EGFR and COX-2: Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) are important targets in cancer therapy. nih.gov Certain phenolic compounds have been designed as dual inhibitors of EGFR and COX-2. nih.gov A series of carbothioamide derivatives, including a bromo-indole analogue, have been developed to target EGFR. nih.gov

JAK2/STAT3 Pathway: A synthetic α-bromo-chalcone has been identified as an inhibitor of the JAK/STAT signaling pathway, targeting both JAK2 and STAT5 phosphorylation. researchgate.net Additionally, a dibromo-edaravone derivative has been shown to induce anti-erythroleukemia effects via the JAK2-STAT3 signaling pathway. mdpi.com

Interactions with DNA and Topoisomerase Enzymes

Topoisomerases are essential enzymes involved in DNA replication and are validated targets for anticancer drugs. mdpi.comnih.govnih.gov Phenazine derivatives have been investigated as dual inhibitors of topoisomerase I and II. nih.gov While direct interaction studies for this compound with DNA and topoisomerases are not available, related structures such as benzo[a]phenazine (B1654389) derivatives have been shown to inhibit both topoisomerase I and II. nih.gov Furthermore, some topoisomerase II inhibitors have been shown to be genotoxic. mdpi.com

In Vitro Antioxidant Mechanisms

Free Radical Scavenging Capabilities

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The structure of phenolic compounds, particularly the presence and position of hydroxyl groups on the aromatic ring, is a key determinant of their antioxidant activity. researchgate.netmdpi.commdpi.com

The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured, and the activity is often expressed as an IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

For a carbothioamide derivative containing a bromo-indole moiety, the IC50 for free radical scavenging activity was determined to be 27.8 µg/ml. nih.govnih.gov The antioxidant activity of phenolic compounds is generally higher than that of anilines in the DPPH assay due to the lower bond dissociation energy of the O-H bond compared to the N-H bond. researchgate.net

Table 3: DPPH Radical Scavenging Activity of a this compound Analogue

Compound/Analogue Assay IC50 Value
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide DPPH Radical Scavenging 27.8 µg/mL nih.govnih.gov

Reduction of Oxidative DNA Damage

Phenolic compounds, a class to which this compound belongs, are recognized for their antioxidant properties which can contribute to the protection of DNA from oxidative damage. Oxidative stress, resulting from an imbalance of free radicals in the body, can lead to inflammation and cellular damage, including to DNA. frontiersin.org The antioxidant capacity of phenolic and aniline compounds is linked to their chemical structure, particularly the presence of hydroxyl (OH) or amino (NH2) groups that can donate a hydrogen atom to scavenge free radicals. researchgate.net

The antioxidant activity of aminophenol derivatives, which are structurally related to the subject compound, has been noted to be higher than their parent compounds. researchgate.net Specifically, aminophenols with substitutions at the 2 and 4 positions have demonstrated significant hydrogen peroxide scavenging abilities. researchgate.net This suggests that compounds like this compound, which possesses both a phenolic hydroxyl group and an aminomethyl group, may have the potential to mitigate oxidative DNA damage by neutralizing reactive oxygen species.

Evaluation of Antioxidant Enzyme Modulation

Beyond direct radical scavenging, phenolic compounds can also exert their antioxidant effects by modulating the activity of endogenous antioxidant enzymes. Research on isolated phenolic compounds has investigated their potential to enhance the body's defense mechanisms against oxidative stress. frontiersin.org This includes evaluating their effects on key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). frontiersin.org

Studies on various phenolic compounds have shown that they can influence the levels of these enzymes, which play a crucial role in detoxifying harmful reactive oxygen species. frontiersin.org For instance, some phenolic compounds have been observed to increase the activity of SOD, CAT, and GSH-Px in various experimental models. frontiersin.org This modulation of antioxidant enzymes represents an indirect mechanism by which this compound and its analogues could contribute to cellular protection against oxidative damage.

Enzyme Inhibition and Receptor Modulation (In Vitro)

Tyrosinase Inhibition

Phenolic compounds are a significant class of tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for conditions related to hyperpigmentation. mdpi.com The inhibitory activity of phenolic compounds is often attributed to their ability to chelate the copper ions in the active site of the enzyme or to act as alternative substrates. nih.govmdpi.com The structure of the phenolic compound, including the number and position of hydroxyl groups, plays a crucial role in its inhibitory potency. tandfonline.comtandfonline.com For instance, flavonoids, a subclass of polyphenols, have been extensively studied as tyrosinase inhibitors. nih.gov

α-Glucosidase Inhibition

α-Glucosidase inhibitors are therapeutic agents that can help manage type 2 diabetes by delaying carbohydrate digestion and absorption. mdpi.com Phenolic compounds, including bromophenols derived from marine sources, have been identified as potent inhibitors of α-glucosidase. mdpi.com The inhibitory activity is often linked to the presence of bromine and phenolic units in the molecule. mdpi.com Furthermore, some aminophenol derivatives have also shown significant inhibitory activity against α-glucosidase in a concentration-dependent manner. mdpi.comnih.gov Kinetic studies have revealed that phenolic acids can act as mixed inhibitors of α-glucosidase. plos.org

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme involved in DNA repair and the regulation of the cell cycle. nih.gov Inhibition of PARP-1 is a promising strategy in cancer therapy. nih.govnih.gov Natural polyphenols have emerged as a growing family of PARP inhibitors. nih.gov These compounds can directly inhibit PARP-1 or suppress PARP-dependent cellular processes. nih.govresearchgate.net

COX-1/2 Inhibition

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are involved in the inflammatory pathway. Phenolic compounds have been reported to inhibit prostaglandin (B15479496) cyclooxygenase. iiarjournals.org The anti-inflammatory activity of a phenolic compound is often related to the stability of its derived phenoxyl radical. iiarjournals.org Studies have shown that various phenolic compounds can inhibit the activity of both COX-1 and COX-2 enzymes. frontiersin.orgmdpi.com Molecular docking studies suggest that phenolic compounds can bind to the active sites of COX enzymes, interacting with key residues. mdpi.com

Table of Enzyme Inhibition Data for Phenolic Analogues

Compound Class Enzyme IC50 (µM) Reference
Chalcones Tyrosinase (monophenolase) 15.4 - 58.4 tandfonline.com
Chalcones Tyrosinase (diphenolase) 27.1 - 117.4 tandfonline.com
Flavanones Tyrosinase (monophenolase) 38.1 - 77.4 tandfonline.com
Flavanones Tyrosinase (diphenolase) 117.4 - 157.4 tandfonline.com
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether α-Glucosidase 0.098 mdpi.com
Phenolic Compounds (from Habenaria digitata) COX-1 42.76 - 277.91 (µg/mL) frontiersin.org
Phenolic Compounds (from Habenaria digitata) COX-2 10.70 - 39.06 (µg/mL) frontiersin.org

Opioid Receptors

Paracetamol (acetaminophen), a para-aminophenol derivative, is known for its analgesic properties and is often used in combination with tramadol, a centrally acting synthetic opioid analgesic. medex.com.bd While this suggests a functional interaction within the pain management pathways, direct binding studies of aminophenol derivatives at opioid receptors are not extensively detailed in the provided context.

Serotonin (B10506) Receptors

Serotonin (5-HT) receptors are implicated in a variety of physiological and pathological states, including mood and anxiety disorders. mdpi.com Certain synthetic compounds with structural similarities to parts of this compound have been shown to act as ligands for serotonin receptors, particularly the 5-HT6 subtype. mdpi.com Some derivatives have displayed high affinity for 5-HT6 receptors with Ki values in the nanomolar range. researchgate.net

Adenosine (B11128) Receptors

Extracellular adenosine acts on four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors. nih.gov The structure-activity relationships of adenosine derivatives as agonists for these receptors have been extensively studied. nih.gov While many known agonists are derivatives of purine (B94841) nucleosides, the broader class of phenolic compounds and their potential interactions with adenosine receptors remains an area of interest.

Bromodomains

Bromodomains are protein domains that recognize acetylated lysine (B10760008) residues and are involved in epigenetic regulation. acs.org They are capable of binding small molecules with high affinity, and potent inhibitors of bromodomains have been developed. acs.org The ability of phenolic and aminophenol structures to interact with these domains is a subject of ongoing research.

The biological activities of aminophenol and phenolic compounds are closely tied to their chemical structures.

Antioxidant Activity : The antioxidant capacity of phenolic and aniline compounds is dependent on the number and position of active groups (OH or NH2). researchgate.net For p-alkylaminophenols, elongation of the alkyl chain has been shown to reduce superoxide scavenging activity but increase the inhibition of lipid peroxidation. nih.gov The presence of an amino group is often more effective than a hydroxyl group in conferring antioxidant properties. jst.go.jp

Enzyme Inhibition : For tyrosinase inhibition by phenolic compounds, the number and position of hydroxyl groups, as well as the presence of other substituents like isoprenyl groups, can significantly affect potency. tandfonline.com In the case of α-glucosidase inhibition by bromophenols, the activity is closely related to the presence of both the bromine atom and the phenolic unit. mdpi.com For aminophenol derivatives, substituents on the nitrogen atom that reduce basicity can also reduce activity, unless the substituent is metabolically labile. pharmacy180.com

General SAR for p-Aminophenol Derivatives : Etherification of the phenolic group with methyl or propyl groups can lead to derivatives with greater side effects compared to ethyl derivatives. pharmacy180.com Additionally, amides derived from aromatic acids are generally less active or inactive. pharmacy180.com

Conclusion and Future Directions in Research

Synthesis of Key Findings on 4-Bromo-2-[(4-phenoxyanilino)methyl]phenol

Research into this compound and its structural analogs, particularly Schiff base derivatives, has revealed significant insights into their synthesis, structural characteristics, and potential applications. A prevalent method for synthesizing related compounds, such as (E)-4-bromo-2-[(phenylimino)methyl]phenol, involves the direct condensation of 5-bromosalicylaldehyde (B98134) with an appropriate aniline (B41778) derivative in ethanol (B145695). nih.govnih.gov This straightforward synthesis yields compounds that are of interest for their diverse biological activities. nih.gov

Structural analyses, primarily through single-crystal X-ray diffraction, have been crucial in understanding the molecular geometry of these compounds. For instance, studies on (E)-4-bromo-2-[(phenylimino)methyl]phenol have identified the existence of different polymorphs, each with distinct molecular conformations. nih.gov These studies have highlighted the presence of intramolecular hydrogen bonds, such as the O—H⋯N bond, which contributes to the stability of the molecular structure by forming an S(6) ring. nih.govnih.gov The planarity of the molecule and the dihedral angle between the aromatic rings are key structural features that have been determined. nih.govnih.gov Furthermore, some derivatives have been noted to exhibit thermochromism, a property linked to their molecular conformation. nih.gov

The biological potential of brominated phenols and their derivatives is an area of active investigation. Schiff bases are known to coordinate with metal ions to form stable complexes, and these complexes have been reported to possess a range of biological activities, including antibacterial, anticancer, and antitumor properties. nih.gov For example, a platinum(II) complex involving 4-bromo-2,6-bis-hydroxymethyl-phenol (B1267627) has demonstrated significant antimicrobial effects against Staphylococcus aureus and Candida albicans, as well as moderate cytotoxicity against human prostate and breast cancer cell lines. ijcce.ac.ir Additionally, imidazole (B134444) derivatives of 4-bromo-2-substituted phenols have been synthesized and their metal complexes evaluated for antibacterial potential, with some showing significant activity against both Gram-positive and Gram-negative bacteria. rsc.org

Identification of Research Gaps and Unexplored Areas

Despite the foundational knowledge established, significant research gaps remain in the comprehensive understanding of this compound and its derivatives. A primary gap is the limited number of studies on the specific biological activities of the title compound itself. While research has been conducted on related Schiff bases and other brominated phenols, a dedicated investigation into the pharmacological profile of this compound is lacking.

Furthermore, the exploration of the full therapeutic potential of this class of compounds is in its nascent stages. The relationship between specific structural modifications and the resulting biological activity is not yet fully understood. A systematic investigation into how altering substituents on the phenolic and aniline rings affects properties such as antimicrobial, anticancer, or enzyme inhibitory activity would be highly valuable.

The potential for these compounds to act as ligands for a wider range of metal ions to form novel complexes with unique properties is another underexplored area. While some studies have focused on platinum, copper, and vanadium complexes, the coordination chemistry with other transition metals remains largely uninvestigated. nih.govijcce.ac.ir Such studies could lead to the discovery of new catalysts, materials with interesting photophysical properties, or therapeutic agents with novel mechanisms of action.

Recommendations for Future Academic Investigations

To address the existing gaps and to fully harness the potential of this compound and its analogs, the following future academic investigations are recommended:

Future research should focus on elucidating the precise mechanisms of action by which these compounds exert their biological effects. This would involve detailed studies to identify the specific cellular targets and pathways modulated by these molecules. Techniques such as gene expression profiling, proteomics, and advanced spectroscopic methods could be employed to understand their interactions with biological macromolecules at a molecular level.

Building upon the existing structure-activity relationship knowledge, future work should involve the rational design and synthesis of novel analogues. Computational modeling and quantitative structure-activity relationship (QSAR) studies could guide the design of derivatives with improved biological potency and selectivity. This would entail systematic modifications of the core structure to optimize interactions with their biological targets while minimizing off-target effects.

The potential applications of this compound and its derivatives extend beyond their currently explored biological activities. Future investigations should explore their utility in other fields such as materials science, for instance, in the development of new dyes, liquid crystals, or corrosion inhibitors. set-science.com Their ability to form stable metal complexes also suggests potential applications in catalysis and as chemical sensors. nih.gov

To accelerate the discovery and development process, there is a need for advanced theoretical models that can accurately predict the properties and biological activities of new derivatives. The use of density functional theory (DFT) and other computational methods can provide insights into molecular structure, electronic properties, and reactivity. set-science.com Developing robust predictive models would enable the in-silico screening of large libraries of virtual compounds, thereby prioritizing the synthesis and experimental evaluation of the most promising candidates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-[(4-phenoxyanilino)methyl]phenol, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, starting from 4-bromo-2-methylbenzyl chloride, coupling with 4-phenoxyaniline under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or toluene. Reaction optimization includes controlling temperature (60–80°C) and using catalysts such as triethylamine to enhance yield . Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FTIR : Identify functional groups (e.g., phenolic -OH at ~3200 cm⁻¹, C-Br at ~600 cm⁻¹) .
  • NMR : ¹H NMR (δ 6.5–7.5 ppm for aromatic protons; δ 4.5–5.0 ppm for -CH₂- bridges) and ¹³C NMR to confirm substitution patterns .
  • UV-Vis : Detect conjugation effects (absorption bands ~250–300 nm due to π→π* transitions) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS .

Q. How can crystallographic data be obtained and validated for this compound?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELX software for structure solution and refinement. Key steps include data collection at low temperature (100 K), structure solution via direct methods (SHELXS), and refinement with SHELXL. Validate using R-factor (<5%) and residual electron density maps. ORTEP-3 can generate publication-quality molecular graphics .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations aid in understanding the electronic properties of this compound?

  • Methodology : Perform DFT studies using hybrid functionals (e.g., B3LYP) with basis sets like 6-311+G(d,p) to compute molecular orbitals, electrostatic potential maps, and HOMO-LUMO gaps. Compare theoretical IR/NMR spectra with experimental data to validate computational models. Such analyses reveal charge distribution, reactivity sites (e.g., bromine as an electrophilic center), and non-linear optical properties .

Q. What strategies resolve contradictions in observed vs. predicted bioactivity data?

  • Methodology :

  • Experimental : Conduct dose-response assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) using standardized protocols.
  • Computational : Perform molecular docking (AutoDock Vina or Schrödinger) to study interactions with target proteins (e.g., DNA gyrase for antimicrobial activity). Adjust force fields to account for halogen bonding (Br···O/N interactions) .
  • Statistical Analysis : Use ANOVA or machine learning to identify outliers and refine QSAR models .

Q. How can structural modifications enhance the compound's pharmacological potential?

  • Methodology :

  • Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to improve binding affinity.
  • Prodrug Design : Esterify the phenol group to enhance bioavailability.
  • In Silico Screening : Use virtual libraries to predict ADMET properties and prioritize synthetic targets .

Q. What are the challenges in analyzing halogen bonding in crystal structures of brominated analogs?

  • Methodology : Analyze SCXRD data for Br···π or Br···O/N interactions. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts. Compare packing motifs with non-brominated analogs to isolate halogen bonding effects. Challenges include distinguishing weak interactions from crystal packing forces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.